molecular formula C9H17NO2 B1336655 Ethyl 2-amino-5-methylhex-4-enoate CAS No. 824394-14-1

Ethyl 2-amino-5-methylhex-4-enoate

Cat. No. B1336655
M. Wt: 171.24 g/mol
InChI Key: HFJGNSOJOMXZDI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methylhex-4-enoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methylhex-4-enoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the relevant literature .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-methylhex-4-enoate has a molecular weight of 171.24 . More detailed physical and chemical properties, including its boiling point and storage conditions, can be found in the relevant literature .

Scientific Research Applications

Interaction and Bonding Studies

  • N⋯π and O⋯π Interactions : Ethyl 2-amino-5-methylhex-4-enoate has been studied for its unique nonhydrogen bonding interactions, such as N⋯π and O⋯π types, which contribute to its crystal packing properties. These interactions are rare and provide insights into molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

  • C⋯π Interaction : This compound also exhibits an unusual C⋯π interaction of non-hydrogen bond type, which has been rationalized through ab initio computations. Such interactions are significant for understanding electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropyrans : The compound is used in the synthesis of 2,3,5,6-tetrasubstituted tetrahydropyrans, highlighting its utility in creating complex organic structures (Saha, Bhunia, & Saikia, 2012).

  • Unnatural α-Amino Acid Derivatives : It's utilized in the preparation of substituted unnatural α-amino esters, demonstrating its role in the synthesis of bioactive molecules (Hopkins & Malinakova, 2007).

  • Heterocyclic System Synthesis : Ethyl 2-amino-5-methylhex-4-enoate is used in the preparation of various heterocyclic systems, indicating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Docking and Theoretical Analyses

  • Molecular Docking Analyses : The compound has been involved in molecular docking studies for cancer treatment applications, showing its potential in therapeutic research (Sert et al., 2020).

  • Theoretical Studies and DFT Calculations : Detailed theoretical calculations and Density Functional Theory (DFT) studies of derivatives of ethyl 2-amino-5-methylhex-4-enoate provide insights into their molecular properties and potential applications (Abdullmajed et al., 2021).

properties

IUPAC Name

ethyl 2-amino-5-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h5,8H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJGNSOJOMXZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438148
Record name ethyl 2-amino-5-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methylhex-4-enoate

CAS RN

824394-14-1
Record name ethyl 2-amino-5-methylhex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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